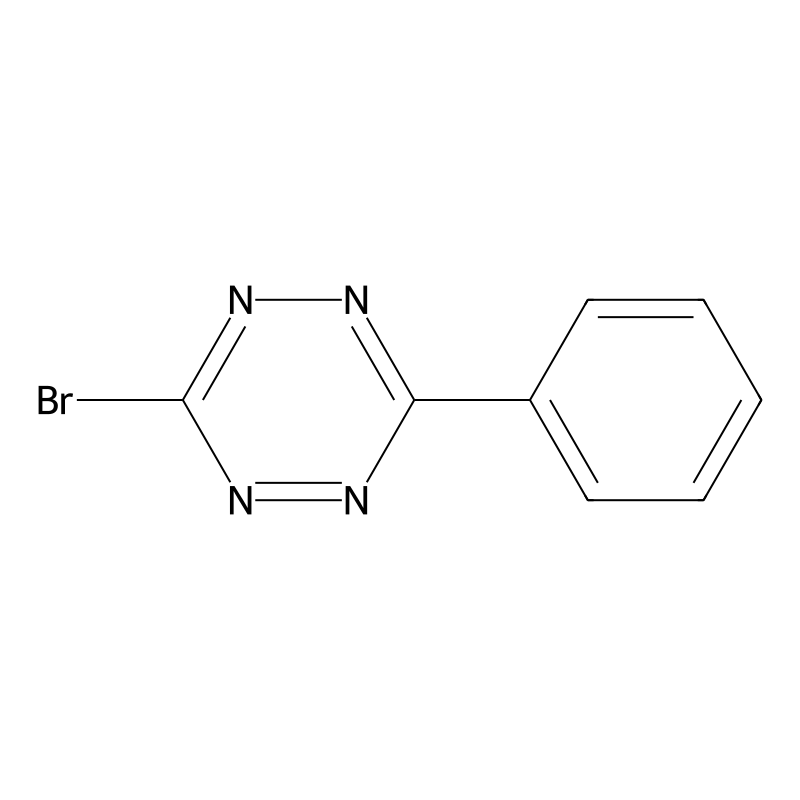

3-Bromo-6-phenyl-1,2,4,5-tetrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-6-phenyl-1,2,4,5-tetrazine is a member of the tetrazine family, characterized by its unique five-membered aromatic ring containing four nitrogen atoms. This compound is notable for its potential applications in various fields, including organic synthesis and biochemistry. The presence of the bromine atom at the 3-position and the phenyl group at the 6-position contributes to its reactivity and functional versatility, making it a valuable intermediate in synthetic chemistry.

- Sonogashira Coupling: This reaction involves coupling with terminal alkynes to form more complex structures. The coupling is facilitated by palladium catalysts and leads to the formation of alkynyl-substituted tetrazines .

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for further functionalization of the tetrazine ring .

- Hydrazinolysis: This reaction involves the substitution of hydrazine for bromine, which can lead to new derivatives with different biological activities .

The biological activity of 3-bromo-6-phenyl-1,2,4,5-tetrazine has been explored in various studies. It has shown potential as:

- A Biorthogonal Reactant: It can participate in click chemistry reactions that are useful for protein labeling and tracking biological processes .

- Antitumor Activity: Some derivatives of tetrazines exhibit cytotoxic effects against cancer cells, suggesting that 3-bromo-6-phenyl-1,2,4,5-tetrazine may also possess similar properties when properly functionalized .

The synthesis of 3-bromo-6-phenyl-1,2,4,5-tetrazine can be achieved through several methods:

- Sonogashira Coupling: This method involves coupling 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes under palladium catalysis to yield various substituted tetrazines .

- Direct Bromination: Although less common due to challenges in selectivity and yield, direct bromination of suitable precursors has been reported as a method for synthesizing this compound .

- Hydrazinolysis: Utilizing hydrazine derivatives can allow for the generation of 3-bromo-6-phenyl-1,2,4,5-tetrazine from other tetrazine precursors through nucleophilic substitution reactions .

3-Bromo-6-phenyl-1,2,4,5-tetrazine has several applications:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Bioconjugation: Its reactivity makes it suitable for use in bioconjugation strategies in chemical biology and medicinal chemistry.

- Fluorescent Probes: Modified versions of this compound have been explored as fluorescent probes for imaging applications in biological systems .

Interaction studies involving 3-bromo-6-phenyl-1,2,4,5-tetrazine primarily focus on its reactivity with biomolecules. These studies have shown that:

- The compound can selectively label proteins and other biomolecules through click chemistry reactions.

- Its interactions have been quantified using various biophysical techniques to understand its binding affinity and specificity towards target molecules .

Several compounds share structural similarities with 3-bromo-6-phenyl-1,2,4,5-tetrazine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Bromo-1,2,4,5-tetrazine | Simple tetrazine | Lacks phenyl substitution; more reactive towards nucleophiles. |

| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Methyl-substituted tetrazine | Exhibits different reactivity patterns compared to phenyl-substituted variants. |

| 3-Amino-6-phenyltetrazine | Amino-substituted tetrazine | Displays distinct biological activities due to amino functionality. |

| 3-Nitro-6-phenyltetrazine | Nitro-substituted tetrazine | Known for its potential explosive properties; different applications in materials science. |

The uniqueness of 3-bromo-6-phenyl-1,2,4,5-tetrazine lies in its specific combination of bromination and phenyl substitution which enhances its reactivity while providing a stable platform for further modifications.